3-Bromo-4-(methylsulfonyl)benzaldehyde
CAS No.: 254878-96-1
Cat. No.: VC21111694
Molecular Formula: C8H7BrO3S
Molecular Weight: 263.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 254878-96-1 |
---|---|
Molecular Formula | C8H7BrO3S |
Molecular Weight | 263.11 g/mol |
IUPAC Name | 3-bromo-4-methylsulfonylbenzaldehyde |
Standard InChI | InChI=1S/C8H7BrO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 |
Standard InChI Key | VQVXLUIYQIQWLH-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=C(C=C(C=C1)C=O)Br |
Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=C1)C=O)Br |
Introduction
Chemical Structure and Properties
Molecular Structure
3-Bromo-4-(methylsulfonyl)benzaldehyde consists of a benzene ring with three key functional groups:
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An aldehyde group (-CHO) at position 1
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A bromine atom at position 3
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A methylsulfonyl group (-SO₂CH₃) at position 4
This arrangement creates an asymmetric electron distribution across the molecule, with the electron-withdrawing methylsulfonyl group and the aldehyde functionality significantly influencing reactivity patterns.
Physical Properties
The compound exists as a crystalline solid at room temperature with properties outlined in Table 1:
Property | Value |
---|---|
Molecular Formula | C₈H₇BrO₃S |
Molecular Weight | 263.11 g/mol |
Physical State | Crystalline solid |
CAS Number | 254878-96-1 |
IUPAC Name | 3-bromo-4-(methanesulfonyl)benzaldehyde |
Chemical Identifiers
For research and database purposes, the compound is represented by several chemical identifiers as shown in Table 2:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C8H7BrO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 |
InChI Key | VQVXLUIYQIQWLH-UHFFFAOYSA-N |
Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=C1)C=O)Br |
Synthesis Methods
Synthetic Routes
The synthesis of 3-Bromo-4-(methylsulfonyl)benzaldehyde typically involves multiple steps starting from simpler precursors. Based on established synthetic methodologies for similar compounds, several approaches can be employed:
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Bromination of 4-(methylsulfonyl)benzaldehyde using selective brominating agents such as N-bromosuccinimide (NBS) or bromine in acetic acid
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Introduction of the methylsulfonyl group to 3-bromo-4-fluorobenzaldehyde via nucleophilic aromatic substitution
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Oxidation of corresponding 3-bromo-4-(methylsulfonyl)benzyl alcohol
Drawing from related bromination processes in the literature, a potential synthetic route could involve controlled bromination conditions that favor the meta position relative to the aldehyde group. This approach would be similar to the documented synthesis method for 3-bromo-4-fluorobenzaldehyde, which utilizes sodium bromide and sodium hypochlorite in a dichloromethane/water biphasic system .
Optimization Strategies
For industrial or large-scale synthesis, several optimization strategies might be considered:
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Green chemistry approaches that avoid toxic reagents like elemental bromine
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Catalytic systems that enhance regioselectivity during bromination
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Temperature control and solvent selection to minimize side reactions
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Purification techniques such as recrystallization to achieve high purity product
Chemical Reactivity
Substitution Reactions
The bromine atom at position 3 serves as an excellent leaving group for various substitution reactions. This reactivity enables transformations such as:
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Nucleophilic aromatic substitution reactions
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Metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck)
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Metal-halogen exchange reactions
The electron-withdrawing methylsulfonyl group enhances the electrophilicity of the carbon bearing the bromine atom, facilitating nucleophilic substitution processes.
Carbonyl Reactions
The aldehyde group undergoes typical carbonyl reactions, including:
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Oxidation to carboxylic acids using oxidizing agents like potassium permanganate
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Reduction to primary alcohols using sodium borohydride or lithium aluminum hydride
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Condensation reactions with amines to form imines
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Aldol condensations and related C-C bond-forming reactions
Sulfonyl Group Reactions
The methylsulfonyl group primarily serves as an electron-withdrawing substituent but can also participate in certain transformations:
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Directing effects in electrophilic aromatic substitution reactions
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Potential coordination with metal catalysts
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Modification of electronic properties for subsequent reactions
Applications in Organic Synthesis
Building Block in Drug Development
3-Bromo-4-(methylsulfonyl)benzaldehyde serves as a versatile intermediate in pharmaceutical synthesis due to its multiple reactive sites. The compound's structure allows for sequential functionalization strategies to build complex molecular architectures. Specifically, the molecule offers:
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The aldehyde group for carbon chain extension
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The bromine atom for cross-coupling reactions
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The strongly electron-withdrawing sulfonyl group for electronic modulation
These features make it particularly valuable in creating compounds with specific electronic and steric requirements.
Material Science Applications
The unique electronic properties conferred by the methylsulfonyl group make this compound useful in developing materials with specific characteristics:
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Precursors for conductive polymers
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Components in advanced electronic materials
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Building blocks for surface-active compounds
Biological Activity
Target Organisms | Activity Level | Structural Feature Contributing to Activity |
---|---|---|
Gram-positive bacteria | Moderate to high | Electron-withdrawing substituents |
Gram-negative bacteria | Low to moderate | Lipophilic halogen substituent |
Fungi | Variable | Aldehyde functionality |
While specific activity data for 3-Bromo-4-(methylsulfonyl)benzaldehyde itself is limited, structure-activity relationship studies suggest potential antimicrobial applications based on its electronic and steric properties.
Structure-Activity Relationships
The biological activity of 3-Bromo-4-(methylsulfonyl)benzaldehyde likely depends on several structural features:
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The electron-withdrawing sulfonyl group may enhance binding to target proteins
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The bromine atom contributes to lipophilicity and membrane permeability
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The aldehyde group provides hydrogen bonding opportunities with biological targets
Spectroscopic Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural information for 3-Bromo-4-(methylsulfonyl)benzaldehyde. Expected key signals include:
¹H NMR (predicted):
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Aldehyde proton: δ ~10 ppm (singlet)
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Aromatic protons: δ 7.5-8.5 ppm (complex pattern)
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Methyl protons: δ 3.0-3.2 ppm (singlet)
¹³C NMR (predicted):
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Aldehyde carbon: δ ~190 ppm
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Aromatic carbons: δ 125-140 ppm
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Methylsulfonyl carbon: δ ~44 ppm
IR Spectroscopy
Infrared spectroscopy would reveal characteristic absorption bands:
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Aldehyde C=O stretch: ~1700 cm⁻¹
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Sulfonyl S=O symmetric and asymmetric stretches: ~1150 and ~1300 cm⁻¹
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Aromatic C=C stretches: 1400-1600 cm⁻¹
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C-Br stretch: ~550-650 cm⁻¹
Mass Spectrometry
Mass spectrometric analysis would likely show:
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Molecular ion peak at m/z 263/265 (characteristic bromine isotope pattern)
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Fragment ions representing loss of CHO (m/z 234/236)
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Fragment ions representing loss of SO₂CH₃ (m/z 183/185)
Research Perspectives
Current Research Gaps
Several areas warrant further investigation regarding 3-Bromo-4-(methylsulfonyl)benzaldehyde:
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Detailed mechanistic studies of its reactions
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Comprehensive biological activity profiling
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Development of more efficient and environmentally friendly synthesis routes
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Exploration of novel applications in materials science
Future Directions
Promising research directions include:
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Development of synthetic methodologies using this compound in palladium-catalyzed cross-coupling reactions
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Investigation of potential applications in pharmaceutical development
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Exploration of structure-activity relationships in antimicrobial and anti-inflammatory contexts
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Green chemistry approaches to its synthesis and utilization
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